Benzeneacetonitrile, 3-(diethylamino)-
CAS No.: 63134-23-6
Cat. No.: VC18679514
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63134-23-6 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 2-[3-(diethylamino)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-6-11(10-12)8-9-13/h5-7,10H,3-4,8H2,1-2H3 |
| Standard InChI Key | KFRVCVDEWVRWLH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=CC(=C1)CC#N |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The compound’s structure is defined by a benzene core with two functional groups: a diethylamino group (-N(CH)) at the meta position and an acetonitrile group (-CHCN) at the para position relative to the amino substituent. The SMILES notation CCN(CC)C1=CC=CC(=C1)CC#N confirms this arrangement.
Spectroscopic and Computational Identifiers
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InChIKey:
KFRVCVDEWVRWLH-UHFFFAOYSA-N, a unique identifier for databases and computational studies. -
Monoisotopic Mass: 188.13135 Da , consistent with its molecular formula.
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Predicted Collision Cross Section (CCS): Values vary by adduct, with [M+H]+ at 145.5 Ų and [M+Na]+ at 157.3 Ų . These metrics are critical for mass spectrometry-based identification.
Table 1: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.13863 | 145.5 |
| [M+Na]+ | 211.12057 | 157.3 |
| [M+NH4]+ | 206.16517 | 150.9 |
| [M-H]- | 187.12407 | 141.6 |
Synthetic Pathways and Challenges
Direct Synthesis Routes
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Decarboxylation: Converting epoxy-propionate derivatives to aldehydes .
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Aldoxime Formation: Reacting aldehydes with hydroxylamine hydrochloride .
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Dehydration: Using phase-transfer catalysts to yield nitriles .
Adapting this protocol would require substituting methoxy groups with diethylamino groups, though regioselective amination poses challenges.
Alternative Strategies
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Buchwald-Hartwig Amination: Introducing diethylamino groups via palladium-catalyzed coupling.
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Nitrile Alkylation: Reacting 3-aminophenylacetonitrile with ethyl halides.
Both methods remain theoretical due to the absence of experimental validation.
Physicochemical Properties
Solubility and Reactivity
The diethylamino group enhances solubility in polar organic solvents (e.g., ethanol, DMSO), while the nitrile moiety confers stability against hydrolysis under mild conditions.
Stability and Degradation
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Thermal Stability: Likely decomposes above 200°C, inferred from similar nitriles.
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Photochemical Reactivity: The aromatic system may undergo UV-induced electron transfer, but no studies confirm this.
While not directly studied, structurally related compounds (e.g., coumarin derivatives) act as chemiluminescence enhancers by transferring triplet-singlet excitation energy . The diethylamino group’s electron-donating capacity could position this compound as a novel enhancer, though experimental validation is needed.
Pharmaceutical Intermediates
Nitriles are pivotal in drug synthesis (e.g., antihypertensives, antivirals). The diethylamino group’s presence suggests potential as a precursor for bioactive molecules, particularly CNS agents targeting amine receptors.
Research Gaps and Future Directions
Unexplored Domains
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Synthetic Optimization: Developing regioselective amination protocols.
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Spectroscopic Profiling: IR, NMR, and UV-Vis data are absent.
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Toxicological Studies: No LD50 or ecotoxicity data available.
Computational Modeling
Density functional theory (DFT) could predict reaction pathways, while molecular docking might elucidate biological interactions.
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